molecular formula C11H9N3 B8700869 9H-pyrido[3,4-b]indol-6-amine CAS No. 6453-27-6

9H-pyrido[3,4-b]indol-6-amine

Cat. No.: B8700869
CAS No.: 6453-27-6
M. Wt: 183.21 g/mol
InChI Key: PPCJCNSRVOYTKC-UHFFFAOYSA-N
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Description

Contextualization within the β-Carboline Alkaloid Family: Structural Relationships and Significance

The β-carbolines are characterized by a fundamental tricyclic structure, the pyrido[3,4-b]indole ring system. crimsonpublishers.comtandfonline.com This core is composed of a pyridine (B92270) ring fused to an indole (B1671886) framework. mdpi.com The classification of β-carbolines depends on the degree of saturation in the pyridine ring, leading to fully aromatic, partially saturated (dihydro-β-carbolines), and fully saturated (tetrahydro-β-carbolines) derivatives. crimsonpublishers.com

9H-pyrido[3,4-b]indol-6-amine, as its name suggests, belongs to the fully aromatic class of β-carbolines. Its defining feature is an amine group (-NH2) attached to the 6th position of the β-carboline skeleton. molinstincts.com This specific substitution pattern distinguishes it from other well-known β-carbolines like norharmane, harmane, and harmine (B1663883), and is crucial in defining its unique chemical and biological properties. crimsonpublishers.comsmolecule.com The parent compound of the β-carboline family is 9H-pyrido[3,4-b]indole, also known as norharmane. chemicalbook.com

The significance of the β-carboline family is vast, with members exhibiting a wide array of pharmacological activities, including sedative, anxiolytic, hypnotic, anticonvulsant, antitumor, antiviral, and antimicrobial properties. mdpi.comnih.gov This broad spectrum of activity has made them a "privileged scaffold" in medicinal chemistry, meaning their core structure is a recurring motif in the development of new drugs. crimsonpublishers.comtandfonline.com

Overview of Foundational Research and Emerging Trends in Pyrido[3,4-b]indole Chemistry

The journey into the chemistry of pyrido[3,4-b]indoles, the core of β-carbolines, began in the early 20th century with the study of natural alkaloids. A pivotal moment in this field was the development of the Pictet-Spengler reaction, an acid-catalyzed intramolecular condensation that has become a cornerstone for synthesizing the tetrahydro-β-carboline skeleton. mdpi.comresearchgate.net This foundational method paved the way for the creation of a multitude of β-carboline derivatives.

Early research primarily focused on the isolation and structural elucidation of naturally occurring β-carbolines. However, the field has evolved significantly, with modern research trends leaning towards:

Advanced Synthesis Methods: Researchers are continuously developing more efficient and selective synthetic routes. mdpi.com For instance, microwave-assisted solid-phase synthesis has emerged as a rapid and environmentally friendly alternative to traditional methods for preparing compounds like this compound. smolecule.com

Structure-Activity Relationship (SAR) Studies: A major focus is on understanding how specific structural modifications influence biological activity. nih.gov This involves synthesizing series of related compounds and evaluating their effects to identify key structural features for desired pharmacological properties.

Exploration of Novel Biological Targets: Scientists are investigating the interaction of β-carbolines with a growing number of biological targets beyond their classical interactions with neurotransmitter systems. crimsonpublishers.comnih.gov This includes enzymes, DNA, and various receptors. crimsonpublishers.com

Rationale for Focused Investigation of this compound in Chemical Biology

The specific compound this compound has garnered attention in the field of chemical biology for several compelling reasons. Its unique structure, featuring an amino group on the β-carboline core, provides a reactive handle for further chemical modifications, making it a valuable building block for creating more complex molecules and chemical probes. smolecule.com

Preliminary research suggests that this compound exhibits significant biological activities, including potential antimicrobial and anticancer properties. smolecule.com Its mechanism of action is thought to involve interactions with specific molecular targets, potentially modulating enzyme activity and influencing cellular signaling pathways. smolecule.com

Furthermore, studies have indicated that this compound can interact with neurotransmitter systems, suggesting a potential role as a neuroprotective agent. smolecule.com For example, it has been shown to upregulate CYP1A1 mRNA expression in human hepatoma cells through activation of the Aryl Hydrocarbon Receptor (AhR). smolecule.com This diverse biological profile makes it an intriguing subject for further investigation to elucidate its precise mechanisms of action and explore its therapeutic potential.

Interactive Data Table: Properties of this compound

PropertyValueReference
Molecular FormulaC11H9N3 molinstincts.comsmolecule.com
Molecular Weight183.21 g/mol molinstincts.com
IUPAC NameThis compound molinstincts.com
Synonyms6-amino-beta-carboline, 9H-beta-Carbolin-6-ylamine molinstincts.com
CAS Number6453-27-6 molinstincts.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6453-27-6

Molecular Formula

C11H9N3

Molecular Weight

183.21 g/mol

IUPAC Name

9H-pyrido[3,4-b]indol-6-amine

InChI

InChI=1S/C11H9N3/c12-7-1-2-10-9(5-7)8-3-4-13-6-11(8)14-10/h1-6,14H,12H2

InChI Key

PPCJCNSRVOYTKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)C3=C(N2)C=NC=C3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 9h Pyrido 3,4 B Indol 6 Amine and Its Core Scaffolds

Conventional and Modern Synthetic Routes to the 9H-Pyrido[3,4-b]indole Nucleus

The construction of the tricyclic 9H-pyrido[3,4-b]indole, also known as the β-carboline scaffold, is a cornerstone of synthetic organic chemistry, with a rich history of established methods and a continuous drive towards more efficient and versatile approaches.

Pictet-Spengler Reaction and its Catalytic Variants

The Pictet-Spengler reaction, first reported in 1911, remains a paramount and widely utilized method for the synthesis of tetrahydro-β-carbolines, which can be subsequently oxidized to the aromatic β-carboline core. researchgate.net This reaction involves the condensation of a β-arylethylamine, typically tryptamine (B22526) or its derivatives, with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization. researchgate.net The driving force of this transformation is the formation of an electrophilic iminium ion that is attacked by the electron-rich indole (B1671886) nucleus. researchgate.net

Traditionally, the reaction is carried out with strong acids and at elevated temperatures. However, modern variations have emerged to improve yields and expand the substrate scope, including the use of milder catalysts and reaction conditions. For instance, the reaction has been shown to proceed efficiently in aqueous media facilitated by L-tartaric acid, offering a more environmentally benign approach. researchgate.net Furthermore, catalytic enantioselective versions of the Pictet-Spengler reaction have been developed, employing chiral Brønsted acids or thiourea-based catalysts to achieve high stereocontrol in the formation of the tetrahydro-β-carboline products. nih.govnih.gov

A one-pot manganese dioxide mediated process, which combines alcohol oxidation, Pictet-Spengler cyclization, and oxidative aromatization, provides a convenient route to directly access β-carbolines from activated alcohols and tryptamine. nih.gov

Transition Metal-Catalyzed C-H Functionalization Strategies for β-Carboline Synthesis

In recent years, transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the synthesis and diversification of heterocyclic compounds, including β-carbolines. These methods offer atom and step economy by directly forming carbon-carbon or carbon-heteroatom bonds at positions that are often challenging to access through traditional methods.

Palladium-catalyzed reactions have been particularly prominent in this area. For instance, the palladium-catalyzed oxidative cyclization of N-aryl imines, formed from anilines and ketones, provides a direct route to indole rings, which can be precursors to β-carboline systems. Rhodium catalysis has also been employed in cascade reactions for the construction of functionalized tetrahydrocarbazoles from indoles and alkynediones, showcasing the potential for complex scaffold synthesis through C-H activation. rsc.org

While much of the C-H functionalization on the pre-formed β-carboline ring has focused on positions other than C-6, these strategies highlight the growing potential for direct and regioselective modifications of the core structure.

Cyclization Reactions and Annulation Approaches

Beyond the Pictet-Spengler reaction, a variety of other cyclization and annulation strategies have been developed for the synthesis of the 9H-pyrido[3,4-b]indole nucleus. These methods often involve the construction of one of the heterocyclic rings onto a pre-existing indole or pyridine (B92270) scaffold.

Microwave-assisted electrocyclic cyclization of 3-nitrovinylindoles has been demonstrated as a method to access the β-carboline motif. nih.gov This approach relies on the formation of a heterotrienic system that undergoes a 6π electrocyclization. Another strategy involves the condensation of tryptamines with carboxylic acids in the presence of polyphosphoric acid, followed by oxidation to yield the aromatic β-carboline. nih.gov

Annulation approaches, where a new ring is fused onto an existing indole structure, are also prevalent. These can involve intramolecular reactions of suitably functionalized indole precursors. The regioselectivity of such cyclizations is a critical aspect, as the indole nucleus possesses multiple nucleophilic sites. beilstein-journals.org

Directed Synthesis of 9H-Pyrido[3,4-b]indol-6-amine

The synthesis of this compound requires specific strategies to introduce the amino group at the C-6 position of the β-carboline ring. This can be achieved either by functionalizing the pre-formed β-carboline nucleus or by incorporating the nitrogen functionality into one of the starting materials.

Regioselective Introduction of the Amino Group at C-6 Position

Direct amination of the 9H-pyrido[3,4-b]indole core at the C-6 position is challenging due to the inherent reactivity of the indole ring, which typically favors electrophilic substitution at C-3. Therefore, a multi-step approach is generally necessary.

A common strategy involves the regioselective nitration of the β-carboline ring, followed by the reduction of the nitro group to an amine. The position of nitration on the indole ring system is highly dependent on the reaction conditions and the substituents already present on the ring. While direct nitration of the parent β-carboline might lead to a mixture of isomers, the use of protecting groups or specific nitrating agents can enhance the selectivity for the C-6 position. The subsequent reduction of the 6-nitro-β-carboline can be achieved using standard methods, such as catalytic hydrogenation with palladium on carbon or reduction with metals like tin or iron in acidic media. mdpi.com

An alternative route involves the regioselective halogenation of the β-carboline at the C-6 position. The resulting 6-halo-β-carboline can then undergo a nucleophilic aromatic substitution reaction with an amine source, such as ammonia (B1221849) or a protected amine, to introduce the amino group. youtube.comwikipedia.orgyoutube.commasterorganicchemistry.comlibretexts.org This substitution is often facilitated by the presence of electron-withdrawing groups on the aromatic ring, which activate the ring towards nucleophilic attack. masterorganicchemistry.comlibretexts.org

Enzymatic approaches have also been explored for the regioselective functionalization of indole derivatives. For example, tryptophan halogenases have been shown to selectively brominate tryptoline (B14887) (tetrahydro-β-carboline) at specific positions, which could then be further elaborated to the desired amino-substituted product. uni-bielefeld.de

Precursor Design and Derivatization for 6-Amine Functionalization

A more direct approach to this compound involves the use of a tryptamine precursor that already contains a nitrogen functionality at the corresponding position. The Pictet-Spengler reaction of a 6-substituted tryptamine with an appropriate aldehyde or its equivalent is a key strategy in this regard.

For instance, the use of 6-methoxytryptamine (B1360108) in a Pictet-Spengler reaction, followed by demethylation and conversion of the resulting hydroxyl group to an amino group, represents a viable synthetic pathway. More directly, if a 6-aminotryptamine or a protected version thereof could be synthesized, its condensation in a Pictet-Spengler reaction would lead directly to the tetrahydro-β-carboline with the desired amino substituent at the 6-position. Subsequent oxidation would then yield the target compound, this compound.

The synthesis of such substituted tryptamines is a crucial aspect of this strategy. This can be achieved through electrophilic substitution reactions on a protected indole, followed by elaboration of the side chain to the tryptamine motif. The choice of protecting groups for both the indole nitrogen and the amino group on the benzene (B151609) ring is critical to ensure compatibility with the subsequent reaction steps.

Below is a table summarizing the key synthetic reactions for the formation of the 9H-pyrido[3,4-b]indole nucleus.

ReactionDescriptionKey Features
Pictet-Spengler Reaction Condensation of a β-arylethylamine with an aldehyde/ketone followed by acid-catalyzed cyclization.Forms a tetrahydro-β-carboline intermediate; widely applicable; catalytic and enantioselective variants exist.
Transition Metal-Catalyzed C-H Functionalization Direct formation of C-C or C-heteroatom bonds on the indole or β-carboline core.High atom and step economy; offers novel disconnection approaches.
Cyclization/Annulation Intramolecular ring closure of functionalized precursors or fusion of a new ring onto an existing scaffold.Versatile for constructing diverse β-carboline analogues.
Electrophilic Nitration/Reduction Introduction of a nitro group at C-6 followed by reduction to the amine.A common method for introducing amino groups onto aromatic rings.
Electrophilic Halogenation/Nucleophilic Substitution Introduction of a halogen at C-6 followed by displacement with an amine source.An alternative to the nitration/reduction sequence.

Post-Synthetic Derivatization and Functionalization of this compound and Analogs

The functionalization of the pre-formed 9H-pyrido[3,4-b]indole (β-carboline) skeleton is a key strategy for generating molecular diversity. This approach allows for the targeted modification of specific positions on the tricyclic core, enabling structure-activity relationship (SAR) studies.

Substitution Reactions at Indole Nitrogen (N-9)

The indole nitrogen (N-9) of the pyrido[3,4-b]indole core is a common site for substitution reactions. Alkylation of this position can significantly influence the molecule's chemical and biological properties. For instance, the introduction of an N-9 methyl group has been noted to disrupt hydrogen bond interactions in biological systems.

Furthermore, substitution at the N-9 position can affect the reactivity of other parts of the molecule. In a study on the Morita–Baylis–Hillman (MBH) reaction of 3-formyl-1-phenyl-9H-pyrido[3,4-b]indole, the N-ethyl derivative was synthesized and subjected to the same reaction conditions. The results indicated that the N-9 ethylated compound showed a greater affinity for the C-C bond-forming transformation compared to its unsubstituted counterpart, highlighting the electronic influence of N-9 substitution on the pyridine ring's reactivity. The protection of the N-9 position with various groups is also a common strategy to direct metallation and subsequent electrophilic attack to other positions, such as C-2.

Modifications at Pyridine Ring Positions (e.g., C-1, C-3)

The pyridine ring of the β-carboline scaffold offers multiple sites for derivatization, with positions C-1 and C-3 being of particular interest.

C-1 Position: Modifications at the C-1 position have been extensively explored, often involving the introduction of various aryl or heteroaryl groups. For example, the synthesis of derivatives bearing a 1-naphthyl group at the C-1 position combined with a methoxy (B1213986) group at C-6 yielded compounds with notable biological activity.

C-3 Position: The C-3 position is also a prime target for functionalization. The Morita–Baylis–Hillman (MBH) reaction has been successfully employed to functionalize 3-formyl-9H-pyrido[3,4-b]indole derivatives. This reaction allows for the formation of a new C-C bond at the C-3 position, introducing a hydroxyl group and an activated alkene. 3-formyl-9H-β-carbolines react with various acrylates and acrylonitrile (B1666552) in the presence of a catalyst like DABCO to furnish the corresponding MBH adducts in moderate to good yields.

Table 1: Morita–Baylis–Hillman Reaction of 3-Formyl-β-carbolines
Starting Material (3-Formyl-β-carboline)ReactantProduct (MBH Adduct)Yield (%)
3-Formyl-1-(dimethoxymethyl)-9H-pyrido[3,4-b]indoleAcrylonitrile2-((1-(Dimethoxymethyl)-9H-pyrido[3,4-b]indol-3-yl)(hydroxy)methyl)acrylonitrile52
3-Formyl-1-(dimethoxymethyl)-9H-pyrido[3,4-b]indoleMethyl acrylateMethyl 2-((1-(dimethoxymethyl)-9H-pyrido[3,4-b]indol-3-yl)(hydroxy)methyl)acrylate68
3-Formyl-1-phenyl-9H-pyrido[3,4-b]indoleAcrylonitrile2-(Hydroxy(1-phenyl-9H-pyrido[3,4-b]indol-3-yl)methyl)acrylonitrile65
3-Formyl-1-phenyl-9H-pyrido[3,4-b]indoleMethyl acrylateMethyl 2-(hydroxy(1-phenyl-9H-pyrido[3,4-b]indol-3-yl)methyl)acrylate72
3-Formyl-1-phenyl-9H-pyrido[3,4-b]indoleEthyl acrylateEthyl 2-(hydroxy(1-phenyl-9H-pyrido[3,4-b]indol-3-yl)methyl)acrylate69

Formation of Fused and Spiro-Cyclic Derivatives

The synthesis of more complex architectures involving the 9H-pyrido[3,4-b]indole core includes the formation of additional fused rings or spiro-cyclic systems.

Fused Derivatives: Intramolecular cyclization reactions are a powerful tool for constructing fused ring systems. For example, 1-indol-2-yl-1,2,3,4-tetrahydro-β-carboline can be condensed with bromoacetyl chloride to yield a 2-substituted derivative. Subsequent cyclization of this intermediate results in the formation of a novel pentacyclic fused system, 9,10,15,15b-tetrahydroindolo[1′,2′ : 4,3]pyrazino[2,1-a]carbolin-7(6H)-one. Another strategy involves the palladium-catalyzed intramolecular cyclization of aniline-tethered alkynyl cyclohexadienones to produce cyclohexanone-fused tetrahydropyrano[3,4-b]indoles.

Spiro-Cyclic Derivatives: The formation of spiro-cyclic derivatives of the β-carboline skeleton has also been reported. The Pictet-Spengler reaction, a cornerstone of β-carboline synthesis, can proceed through a spirocyclic intermediate. The reaction involves the initial formation of an iminium ion, followed by electrophilic addition at the indole C-3 position to generate a spirocycle, which then rearranges to the final product. A specific example is the palladium-catalyzed cross-annulation of phenols and tryptamine, which has been used to synthesize komavine, a spiro-tetrahydro-β-carboline derivative.

Synthesis of Oxidized Forms (e.g., Pyrido[3,4-b]indol-1(2H)-one Derivatives)

The oxidation of the pyridine ring is a key transformation, leading to the formation of β-carbolinone derivatives. A mild and efficient two-step method has been developed for the synthesis of 3-substituted 9H-pyrido[3,4-b]indol-1(2H)-one derivatives from their corresponding 3-substituted β-carbolines.

The process involves two main steps:

N-oxidation: The starting β-carboline is first treated with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding β-carboline N-oxide intermediate.

Rearrangement: The N-oxide intermediate is then heated in acetic anhydride, which triggers a rearrangement. A final hydrolysis step with aqueous sodium hydroxide (B78521) yields the desired 9H-pyrido[3,4-b]indol-1(2H)-one derivative.

This method has been successfully applied to a range of β-carbolines with electron-withdrawing substituents at the C-3 position, affording the products in good yields.

Table 2: Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives
Starting Material (3-Substituted β-Carboline)Product (β-Carbolinone)Overall Yield (%)
β-Carboline9H-Pyrido[3,4-b]indol-1(2H)-one65
3-Ethoxycarbonyl-β-carboline3-Ethoxycarbonyl-9H-pyrido[3,4-b]indol-1(2H)-one85
3-Hydroxymethyl-β-carboline3-Hydroxymethyl-9H-pyrido[3,4-b]indol-1(2H)-one72
3-Cyano-β-carboline3-Cyano-9H-pyrido[3,4-b]indol-1(2H)-one78
β-Carboline-3-carbohydrazide9H-Pyrido[3,4-b]indol-1(2H)-one-3-carbohydrazide67
3-(N-Methylcarbamoyl)-β-carboline3-(N-Methylcarbamoyl)-9H-pyrido[3,4-b]indol-1(2H)-one82

Analytical Characterization Methodologies for Synthetic Products

The structural elucidation and confirmation of the synthesized 9H-pyrido[3,4-b]indole derivatives are accomplished using a combination of modern analytical techniques. These methods are essential for verifying the identity, purity, and structure of the new chemical entities.

The primary characterization methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework of the molecule. For example, in the ¹H-NMR spectrum of 9H-pyrido[3,4-b]indol-1(2H)-one, characteristic signals for the indole N-H proton appear around δ 11.91 ppm, while the amide N-H proton signal is observed around δ 11.35 ppm.

Mass Spectrometry (MS): Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight of the compound, typically by observing the protonated molecular ion [M+H]⁺.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For instance, the IR spectrum of 9H-pyrido[3,4-b]indol-1(2H)-one-3-carbohydrazide shows characteristic absorption bands for N-H (3386, 3251 cm⁻¹), C=O (1718, 1629 cm⁻¹), and aromatic C-H bonds.

Elemental Analysis: This technique provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, which is compared against the calculated values for the proposed chemical formula to confirm its empirical formula.

X-ray Crystallography: For crystalline products, single-crystal X-ray analysis provides unambiguous proof of the molecular structure, including the precise spatial arrangement of atoms and stereochemistry. This method was used to confirm the structures of certain 9H-pyrido[3,4-b]indol-1(2H)-one derivatives.

Together, these analytical methodologies provide a comprehensive characterization of the synthetic products, ensuring the structural integrity of the newly formed 9H-pyrido[3,4-b]indole derivatives.

Mechanistic Investigations of 9h Pyrido 3,4 B Indol 6 Amine and Analogous Structures

Molecular Interactions with Biological Macromolecules

DNA Intercalation and Binding Dynamics

The planar, aromatic structure of the β-carboline ring system, characteristic of 9H-pyrido[3,4-b]indol-6-amine and its analogs, facilitates non-covalent interactions with duplex DNA, primarily through intercalation. nih.govresearchgate.net Studies on the parent compound, norharmane, and its 1-methyl derivative, harmane, have demonstrated that these molecules insert themselves between the base pairs of the DNA double helix. nih.govjst.go.jp This intercalative binding mode is supported by several lines of experimental evidence:

Spectroscopic Changes: Upon interaction with DNA, β-carbolines exhibit significant changes in their absorption and fluorescence spectra. For instance, the binding of norharmane and harmane to DNA results in fluorescence quenching and alterations in their UV-visible absorption spectra, including hypochromic and bathochromic shifts, which are indicative of intercalation. nih.govspandidos-publications.com

DNA Unwinding: A key characteristic of intercalating agents is their ability to unwind the DNA double helix. Norharmane has been shown to cause an unwinding of the DNA helix by approximately 17 degrees, a finding confirmed through agarose (B213101) gel electrophoresis of circular DNA. nih.gov

Thermodynamic and Binding Parameters: The binding affinity of these compounds to DNA has been quantified. Scatchard plot analysis derived from optical titration experiments reveals the dissociation constants (Kd) and the number of binding sites. nih.gov The interaction is characterized by both specific and non-specific binding terms. jst.go.jp Structural modifications to the β-carboline skeleton, such as the introduction of polar groups like hydroxyl (OH) or methoxy (B1213986) (OCH3), have been found to increase the binding affinity. jst.go.jp

The binding of various β-carboline derivatives to DNA is a critical aspect of their biological activity, influencing processes such as DNA replication and repair and contributing to their cytotoxic effects. spandidos-publications.comnih.gov

Table 1: DNA Binding Parameters of Norharmane and Harman (B1672943)

CompoundDissociation Constant (Kd)Apparent Number of Binding Sites (per base pair)Source
Norharmane2.2 x 10⁻⁵ M0.13 nih.gov
Harman7.7 x 10⁻⁶ M0.12 nih.gov

Protein Binding Studies: Affinity and Specificity (e.g., Human Serum Albumin)

9H-pyrido[3,4-b]indole derivatives readily bind to serum albumins, the primary transport proteins in the bloodstream. This interaction significantly influences their pharmacokinetic profiles. Human Serum Albumin (HSA) is a major carrier for numerous compounds, and the binding of β-carbolines like norharmane and harmane has been extensively studied. acs.orgnih.gov

Spectroscopic analyses, including fluorescence, circular dichroism (CD), and UV-visible absorption, have shown that the neutral forms of norharmane and harmane bind within a specific pocket of HSA, identified as Sudlow's site II, located in subdomain IIIA. acs.orgnih.gov Molecular docking studies further support this, indicating that the aromatic ring system of norharmane is stabilized within this hydrophobic cavity through π-π stacking interactions with amino acid residues such as Tyrosine-411 (Tyr411) and Phenylalanine-488 (Phe488). acs.org

The binding is a spontaneous process, as indicated by thermodynamic studies revealing a negative free energy change (ΔG). nih.gov The interaction can lead to conformational changes in the secondary structure of HSA, with studies on related β-carbolines showing a decrease in the α-helical content of the protein upon binding. nih.gov The presence of endogenous ligands for HSA, such as fatty acids, can allosterically modulate the binding of β-carbolines, in some cases profoundly increasing their affinity for the protein. acs.orgnih.gov

Table 2: Binding Parameters of β-Carboline Analogs to Human Serum Albumin (HSA)

CompoundBinding Constant (K)Binding Stoichiometry (n)Source
Harmine (B1663883)5.53 x 10⁴ M⁻¹~1 nih.gov
Harmaline (B1672942)Not specified~1 nih.gov
HarmalolNot specified~1 nih.gov

Enzyme-Inhibition Kinetics and Mechanisms

The β-carboline scaffold is a known modulator of cytochrome P450 (CYP) enzymes, which are central to the metabolism of a vast array of xenobiotics. mdpi.commdpi.com Norharmane has been identified as a high-affinity ligand and a competitive inhibitor of specific steroidogenic P450 enzymes, such as CYP11 and CYP17, with a reported Ki value of 2.6 µM for the inhibition of progesterone (B1679170) binding to CYP17. nih.gov

Furthermore, norharmane and harman are substrates for several human CYP enzymes, undergoing oxidative metabolism primarily by CYP1A2 and CYP1A1, with contributions from CYP2D6, CYP2C19, and CYP2E1. nih.govacs.org The major metabolites are hydroxylated derivatives, such as 6-hydroxynorharmane and 3-hydroxynorharmane. nih.gov The efficiency of this metabolism varies between CYP isoforms, influencing the detoxification and biological effects of these alkaloids. acs.org

Table 3: Kinetic Parameters for the Metabolism of Norharmane by Human CYP Isoforms

CYP IsoformMetaboliteKₘ (µM)kcat (min⁻¹)Source
CYP1A16-OH-norharmane2.5 ± 0.61.9 ± 0.1 nih.gov
CYP1A13-OH-norharmane3.0 ± 0.81.1 ± 0.1 nih.gov
CYP1A26-OH-norharmane12.0 ± 2.05.5 ± 0.3 nih.gov
CYP1A23-OH-norharmane15.0 ± 2.05.1 ± 0.2 nih.gov
CYP2D66-OH-norharmane18.0 ± 4.00.8 ± 0.1 nih.gov
CYP2E16-OH-norharmane115 ± 251.7 ± 0.2 nih.gov
CYP2E1Norharmane-N²-oxide125 ± 200.8 ± 0.1 nih.gov

One of the most well-characterized activities of the β-carboline class is the inhibition of monoamine oxidase (MAO) enzymes. cornell.edu These enzymes (MAO-A and MAO-B) are crucial for the degradation of monoamine neurotransmitters like serotonin (B10506) and dopamine. frontiersin.org Norharmane is a potent, reversible, and competitive inhibitor of both MAO-A and MAO-B. medchemexpress.comnih.govnih.gov The inhibition of these enzymes by β-carbolines can lead to an increase in the levels of neurotransmitters in the brain. cornell.edu Different β-carboline derivatives exhibit varying selectivity and potency towards the two MAO isoforms. nih.gov

Table 4: Monoamine Oxidase (MAO) Inhibition by Norharmane

Enzyme IsoformInhibition Constant (Ki)IC₅₀Mechanism of InhibitionSource
MAO-A3.34 µM6.5 µMReversible, Competitive medchemexpress.comselleckchem.com
MAO-BNot specified4.7 µMReversible, Competitive medchemexpress.com

Recent drug discovery efforts have identified pyrido[b]indole derivatives as potent and selective inhibitors of the Mouse Double Minute 2 (MDM2) oncoprotein. nih.gov MDM2 is a key negative regulator of the p53 tumor suppressor. A specific analog, 6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole (SP-141), was identified through structure-based design. This compound binds directly to the MDM2 protein, inhibiting its expression and promoting its autoubiquitination and subsequent degradation by the proteasome. This mechanism of action is effective in breast cancer models, irrespective of their p53 status, highlighting a therapeutic potential for this class of compounds. nih.gov

Ligand-Receptor Interaction Profiling (e.g., Aryl Hydrocarbon Receptor)

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in sensing environmental toxins and regulating various cellular processes. While direct studies on this compound are limited, the broader class of indole-containing compounds, including tryptophan derivatives and other β-carbolines, are known to interact with the AhR. The activation of AhR by these ligands can influence gene expression, including that of metabolic enzymes like cytochrome P450s.

Cellular and Subcellular Mechanistic Pathways (in vitro and cell-based models)

Cell Cycle Modulation and Arrest Mechanisms (e.g., G2/M Phase)

The β-carboline framework is associated with the modulation of cell cycle progression, a critical mechanism for its observed anticancer activities. nih.gov Studies on analogous β-carboline alkaloids, such as harmine, demonstrate a clear capacity to induce cell cycle arrest at the G2/M transition phase in various cancer cell lines, including human breast cancer (MCF-7) and colon cancer cells. spandidos-publications.comnih.gov

This G2/M arrest is often linked to the molecule's ability to induce DNA damage through intercalation. spandidos-publications.com The cellular response to this damage involves the activation of cell cycle checkpoints. Mechanistically, this can involve the downregulation of key regulatory proteins of the G2/M phase, such as Cyclin B1 and phosphorylated retinoblastoma protein (pRb). spandidos-publications.com The inhibition of cyclin-dependent kinases (CDKs), which are essential for driving the cell cycle, has also been identified as a mechanism for some β-carboline derivatives. nih.gov The arrest of the cell cycle prevents damaged cells from proceeding into mitosis, often leading to the induction of apoptosis. spandidos-publications.comnih.gov

Induction of Oxidative Damage and Associated Signaling Pathways

The bioactivity of 9H-pyrido[3,4-b]indole (norharman) and its analogs, including harman, is linked to their capacity to induce oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov This can lead to cellular damage, including lipid peroxidation and DNA damage. researchgate.net

Studies on related β-carboline compounds have shown that their metabolic bio-activation can result in oxidative DNA damage. For instance, the hazardous compound 2-amino-9H-pyrido[2,3-b]indole (AαC), found in cigarette smoke, has been shown to cause oxidative DNA damage in human hepatoma G2 (HepG2) cells following metabolic activation. nih.gov Research indicated a positive correlation between the levels of hydroxylated metabolites of AαC and the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker for oxidative DNA damage. nih.gov This suggests that the genotoxicity of certain β-carboline derivatives may be mediated through the generation of ROS during their metabolism. nih.gov

The cellular response to oxidative stress involves the activation of specific signaling pathways. The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of cellular defense against oxidative stress. mdpi.com Some β-carboline analogs have been shown to modulate this pathway. For example, Nicotiana rustica-derived β-carbolines have been observed to induce the Nrf2 stress response pathway in mammalian models, which is associated with the upregulation of detoxification genes. researchgate.net

However, the pro-oxidant versus antioxidant effects of these compounds can be dose-dependent and cell-type specific. Some studies have reported that at low-to-moderate concentrations (1 µM–100 µM), harman and norharman did not cause a significant generation of ROS in midbrain neuronal cultures. researchgate.net In contrast, other investigations using the nematode Caenorhabditis elegans as a model organism suggested that neurotoxicity induced by norharman and harman might be caused by oxidative damage and interference with cytochrome P450 metabolism. nih.gov The oxidative metabolism of norharman and harman is primarily carried out by cytochrome P450 enzymes, particularly P450 1A2 and 1A1, which convert them into various hydroxylated products. nih.gov Variations in the activity of these enzymes could influence the extent of oxidative stress induced by these compounds. nih.gov

Compound/AnalogModel SystemKey Findings on Oxidative DamageSignaling Pathway ImplicationReference
Norharman & HarmanC. elegansInduce neurotoxicity potentially via oxidative damage.Interference with cytochrome P450 metabolism. nih.gov
2-amino-9H-pyrido[2,3-b]indole (AαC)HepG2 cellsMetabolic activation leads to increased 8-OHdG levels (oxidative DNA damage).Metabolic bio-activation pathway. nih.gov
Norharman & HarmanMidbrain neuronal culturesNo significant ROS generation at 1-100 µM concentrations.- researchgate.net
β-carbolines from Nicotiana rusticaMammalian modelsUpregulated detoxification genes.SKN-1/Nrf2 stress response pathway. researchgate.net

Apoptosis and Necrosis Pathway Elucidation in Cell Models

β-carboline alkaloids, the structural family to which this compound belongs, are known to exert anticancer effects by inducing programmed cell death, primarily apoptosis. researchgate.net This process is a regulated cellular suicide mechanism crucial for eliminating damaged or cancerous cells. nih.gov The induction of apoptosis by β-carbolines involves multiple molecular mechanisms, including cell cycle arrest and the modulation of key proteins in the apoptotic cascade. researchgate.netnih.gov

A central mechanism is the activation of caspases, a family of proteases that execute the apoptotic process. nih.gov Studies on various β-carboline derivatives have shown they can induce apoptosis by activating initiator caspases (like caspase-8 and caspase-9) and executioner caspases (like caspase-3). researchgate.netcrimsonpublishers.comresearchgate.net For example, the heterocyclic amine 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) was found to primarily drive a caspase-8-mediated apoptotic pathway, which involves the protein Bid, leading to the subsequent activation of downstream caspases. researchgate.net This suggests an extrinsic pathway of apoptosis induction. Concurrently, a slower, p53/NF-κB-mediated side pathway involving caspase-9 was also observed, indicating the involvement of the intrinsic (mitochondrial) pathway. researchgate.net

The intrinsic pathway is often initiated by cellular stress and is regulated by the Bcl-2 family of proteins. researchgate.net β-carbolines can influence the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c, which in turn activates caspase-9. nih.gov Furthermore, some β-carboline derivatives induce apoptosis through the cleavage of Poly(ADP-ribose) polymerase (PARP) and the suppression of Bcl-2. crimsonpublishers.comresearchgate.net

In addition to direct apoptosis induction, many β-carboline derivatives cause cell cycle arrest, which can be a precursor to apoptosis. nih.gov Depending on the specific compound and cell line, arrest has been observed at different phases of the cell cycle, including the S phase, G2/M phase, and subG1 phase. nih.govcrimsonpublishers.comnih.gov For instance, certain β-carboline-thiazolidinedione hybrids were found to arrest the cell cycle at the subG1 phase. crimsonpublishers.com Another study on 3-benzylamino-β-carboline derivatives showed induction of apoptosis, as confirmed by Hoechst 33342 staining and DNA fragmentation assays. sigmaaldrich.com A novel series of pyrido[3,4-b]indoles exhibited potent anticancer activity by causing a strong and selective G2/M cell cycle phase arrest. nih.gov

Compound/AnalogCell LineApoptotic MechanismCell Cycle EffectReference
β-carboline-3-carboxylic acid dimersMG-63 (osteosarcoma)Promoted apoptosis.Arrest at S phase. nih.gov
3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1)Rat liver cell coculturesPrimarily caspase-8-mediated pathway; secondary caspase-9 involvement.Not specified. researchgate.net
β-carboline-thiazolidinedione hybridsMDA-MB-231 (breast cancer)Induction of apoptosis.Arrest at subG1 phase. crimsonpublishers.com
1-Naphthyl-6-methoxy-9H-pyrido[3,4-b]indoleVarious cancer cellsInduction of apoptosis.Selective G2/M phase arrest. nih.gov
N-...-acetamide (8q)PC-3 (prostate cancer)Induced cell apoptosis and accumulation of ROS.Arrest in G0/G1 phase. nih.gov

Photochemical and Photophysical Processes

Excited State Proton Transfer Mechanisms

9H-pyrido[3,4-b]indole (norharman) and its derivatives are known to exhibit interesting photophysical properties, including excited-state intramolecular proton transfer (ESIPT). rsc.org ESIPT is a photochemical process where a proton is transferred within a molecule upon electronic excitation by light. This process is fundamental in many chemical and biological systems and can significantly alter the fluorescence properties of a molecule. geneseo.eduresearchgate.net

Theoretical studies on norharman coupled with acetic acid in a solvent have elucidated the mechanism of excited-state multiple proton transfer (ESMPT). geneseo.eduresearchgate.netbohrium.com Upon excitation, the protonation of the pyridine (B92270) nitrogen atom occurs first. bohrium.com This initial step is crucial as it opens the reaction pathway for the subsequent proton relay process. geneseo.edu Analysis of potential energy curves, structural changes, and charge redistribution confirms that the system undergoes a proton relay in the excited state. researchgate.netbohrium.com The strong proton-accepting ability of the acetate (B1210297) ion (AcO−) plays a vital role throughout the entire ESMPT process. geneseo.edubohrium.com Such investigations help clarify ambiguous mechanisms observed in experiments and provide a basis for understanding intermolecular proton transfer interactions in more complex biological environments. researchgate.net

The ESIPT phenomenon is not limited to intermolecular transfers and is a key feature in compounds designed as fluorescent probes and sensors. nih.gov The ability of the pyridoindole scaffold to participate in such processes makes its derivatives valuable candidates for applications in optoelectronics, bioimaging, and sensing. rsc.org

Photoproduct Formation from Biological Precursors (e.g., Tryptophan)

The amino acid tryptophan is a well-known biological precursor to β-carboline alkaloids. Under the influence of ultraviolet (UV) light or sunlight, tryptophan can undergo photoactivation to form a variety of photoproducts, including complex pyrido[3,4-b]indole structures. researchgate.netnih.gov

One such photoproduct, isolated from aqueous tryptophan exposed to sunlight, is 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole (IPI). nih.gov This compound is formed through a light-dependent pathway and has been shown to be a potent activator of the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor involved in regulating the expression of genes such as cytochrome P450 1A1 (CYP1A1). researchgate.netnih.gov The formation of IPI and other photoproducts like 6-formylindolo[3,2-b]carbazole (FICZ) from tryptophan highlights a significant role for sunlight in generating bioactive molecules from common biological precursors. nih.gov

The detection of IPI in tryptophan-containing cell culture medium under ambient laboratory light, but not in tryptophan-free medium, confirms its production from this amino acid precursor. nih.gov This photochemical transformation underscores a potential environmental pathway for the formation of biologically active β-carboline derivatives that can influence cellular signaling pathways. researchgate.net

Computational and Theoretical Chemistry Studies of 9h Pyrido 3,4 B Indol 6 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. These calculations can predict a range of electronic, geometric, and spectroscopic characteristics.

The electronic structure of 9H-pyrido[3,4-b]indol-6-amine governs its chemical behavior. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. For the broader class of pyrazolo[3,4-b]pyridine derivatives, DFT calculations have been used to determine these parameters, showing that a smaller energy gap generally corresponds to higher reactivity. nih.govnih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic distribution within the molecule. It can elucidate hyperconjugative interactions and charge delocalization, which are significant in the fused ring system of this compound. The presence of the amino group at the C6 position is expected to significantly influence the electron density distribution across the aromatic system through resonance effects. Studies on similar heterocyclic systems have successfully used NBO analysis to understand intramolecular charge transfer and stabilize interactions. nih.gov

Table 1: Predicted Key Electronic Properties of this compound

PropertyPredicted Significance
HOMO Energy Expected to be relatively high due to the electron-donating nature of the indole (B1671886) nitrogen and the exocyclic amino group, indicating a propensity to act as an electron donor in chemical reactions.
LUMO Energy The energy level will be influenced by the electron-withdrawing character of the pyridine (B92270) ring, making it a potential site for nucleophilic attack.
HOMO-LUMO Energy Gap Predicted to be moderate, suggesting a balance between stability and reactivity. Substituents on the ring system could modulate this gap.
NBO Analysis Would likely reveal significant delocalization of the nitrogen lone pairs (from both the indole and amino groups) into the π-system of the rings, contributing to the overall stability and planarity of the molecule.

Note: The values in this table are qualitative predictions based on the general electronic properties of the β-carboline scaffold and related amino-substituted aromatic systems.

The conformational flexibility of this compound is limited due to its rigid, fused tricyclic core. However, the orientation of the amino group substituent can be a subject of conformational analysis. Computational methods can be used to rotate the C-N bond of the amino group to identify the most stable (lowest energy) conformation. For more flexible derivatives, such as those with side chains, conformational analysis becomes critical in determining the three-dimensional shape that is most likely to be biologically active. Studies on related pyrazolo[3,4-b]pyridine structures have used DFT to compare the total energies of different conformers to identify the most stable geometry. nih.gov The energy landscape for this compound itself is expected to be relatively simple, with the planar conformation being overwhelmingly favored.

Quantum chemical calculations can predict various spectroscopic properties with a high degree of accuracy, which can aid in the structural elucidation of newly synthesized compounds.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts are valuable for assigning experimental spectra. For various derivatives of 9H-pyrido[3,4-b]indol-1(2H)-one, experimental NMR data has been reported, providing a basis for comparison with theoretical predictions. nih.govresearchgate.net For this compound, DFT calculations would predict the specific chemical shifts for each proton and carbon atom, taking into account the electronic effects of the amino group.

IR Spectroscopy: Infrared (IR) spectroscopy is used to identify functional groups within a molecule. Theoretical IR spectra can be computed by calculating the vibrational frequencies. Key predicted vibrations for this compound would include N-H stretching frequencies for both the indole and amino groups, as well as C=C and C=N stretching vibrations within the aromatic rings. Experimental IR data for related β-carbolinone derivatives show characteristic peaks that align with their functional groups. nih.govresearchgate.net

UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis absorption can be predicted using Time-Dependent DFT (TD-DFT). The predicted absorption maxima (λmax) would correspond to π→π* transitions within the conjugated aromatic system. The position of these absorptions would be sensitive to the electronic nature of the solvent and any substituents on the β-carboline core.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein. These methods are fundamental in drug discovery and chemical biology.

Molecular docking algorithms place a ligand into the binding site of a protein and score the different poses based on their predicted binding affinity. This allows for the identification of the most likely binding mode. The β-carboline scaffold is known to interact with a variety of biological targets. For example, derivatives of pyrido[3,4-b]indol-1-one have been investigated as non-covalent inhibitors of Bruton's tyrosine kinase (BTK). nih.gov

A typical molecular docking study of this compound would involve:

Obtaining the 3D structure of a target protein from a repository like the Protein Data Bank (PDB).

Preparing the protein structure (e.g., adding hydrogens, removing water molecules).

Generating a low-energy 3D conformation of this compound.

Docking the ligand into the defined binding site of the protein.

Analyzing the top-ranked poses and their binding energies (often expressed in kcal/mol).

Molecular dynamics (MD) simulations can then be used to refine the docked pose and assess the stability of the ligand-protein complex over time. MD simulates the movement of atoms and molecules, providing a more dynamic and realistic view of the binding interactions.

Table 2: Illustrative Molecular Docking Results for a Hypothetical Target

ParameterDescription
Protein Target Hypothetical Kinase XYZ (PDB ID: 0XXX)
Binding Site ATP-binding pocket
Docking Score Predicted binding energy, for example, -8.5 kcal/mol, suggesting a potentially strong interaction.
Predicted Binding Mode The planar β-carboline core could be positioned within a hydrophobic pocket, with the amino group and pyridine nitrogen forming key hydrogen bonds with amino acid residues in the active site.

The analysis of docked poses reveals the specific non-covalent interactions that stabilize the ligand-protein complex. For this compound, these interactions would likely include:

Hydrogen Bonding: The N-H groups of the indole and the exocyclic amine, as well as the pyridine nitrogen, can act as hydrogen bond donors and acceptors, respectively. These interactions are often crucial for binding affinity and specificity.

Hydrophobic Interactions: The planar, aromatic rings of the β-carboline scaffold are well-suited to engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the protein's binding pocket.

Molecular docking studies on various indole and pyridine-based compounds consistently highlight the importance of these interactions in achieving high binding affinity to their respective protein targets. researchgate.netfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design

Computational and theoretical chemistry studies have been instrumental in elucidating the structural requirements for the biological activity of 9H-pyrido[3,4-b]indole derivatives. Through Quantitative Structure-Activity Relationship (QSAR) modeling and ligand-based drug design, researchers have been able to develop predictive models that guide the synthesis of more potent and selective compounds. These approaches are particularly valuable in the absence of high-resolution crystal structures of the target proteins.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies on pyrido[3,4-b]indole derivatives have focused on identifying the key molecular descriptors that correlate with their biological activities, such as anticancer and enzyme inhibitory effects. These models are built upon the principle that the biological activity of a compound is a function of its physicochemical properties and structural features.

One study focused on a series of pyrido[3,4-b]indole derivatives and their antiproliferative activity against various cancer cell lines, including human colon carcinoma (HCT116) and pancreatic cancer cell lines (HPAC and Mia-PaCa2). Using a kernel-based partial least squares (KPLS) regression analysis with 2D chemical fingerprint descriptors, predictive QSAR models were successfully generated. The statistical significance of these models is summarized in the table below.

Cancer Cell LineTraining Set R²External Test Set Predictive r²Optimal 2D Fingerprint Descriptor
HCT116 (Colon)0.990.70Atom Triplet
HPAC (Pancreatic)0.990.58Atom Triplet
Mia-PaCa2 (Pancreatic)0.980.70Linear

The high values for the coefficient of determination (R²) in the training sets indicate a strong correlation between the descriptors and the biological activity. The predictive ability of the models was confirmed by the external test set predictive r² values. For the HCT116 and HPAC cell lines, the atom triplet fingerprint, which encodes information about sets of three atoms, proved to be the most effective descriptor. In contrast, the linear fingerprint descriptor was most predictive for the Mia-PaCa2 cell line.

Another QSAR study on β-carboline compounds explored the relationship between various physicochemical properties and their anticancer activity, expressed as logIC50. This research utilized multi-linear regression (MLR) to develop a model based on descriptors such as heat of formation, partition coefficient (logP), molar refractivity, and electronic properties like HOMO-LUMO energy gap and ionization potential. The findings from this study indicated that more lipophilic and larger β-carboline derivatives tended to exhibit higher activity.

Ligand-Based Drug Design

In the absence of a known receptor structure, ligand-based drug design methodologies are paramount. For the pyrido[3,4-b]indole scaffold, pharmacophore modeling has been a key strategy to understand the essential structural features required for molecular recognition and biological activity.

A 3D-QSAR study based on a PHASE pharmacophore alignment was conducted on pyrido[3,4-b]indole derivatives targeting the HCT116 colon cancer cell line. This approach led to the development of a four-point pharmacophore model. The key features of this model are detailed below.

Pharmacophore FeatureCount
Hydrogen Bond Donor (D)1
Ring (R)3

This DRRR pharmacophore model yielded a successful 3D-QSAR model with a training set R² of 0.683 and an external test set predictive r² of 0.562 for the HCT116 cell line. The model suggests that the presence of a hydrogen bond donor and three ring structures are crucial for the antiproliferative activity of these compounds.

Furthermore, a combination of ligand-based pharmacophore design and structure-based protein/ligand docking has been employed to investigate the structure-activity relationship of β-carbolines as inhibitors of DYRK1A, a kinase implicated in neurodegenerative diseases. This hybrid approach allowed for the validation of a theoretical model through the synthesis of novel derivatives, leading to the identification of a potent and selective inhibitor.

Computational docking studies have also provided insights into the binding modes of pyrido[3,4-b]indole derivatives with their targets. For instance, docking of potent anticancer derivatives into the MDM2 protein suggested key interactions, such as a hydrogen bond involving a methoxy (B1213986) group at the C6 position and pi-pi stacking interactions. These computational insights are invaluable for the rational design and optimization of new, more effective therapeutic agents based on the 9H-pyrido[3,4-b]indole scaffold.

Biological and Biochemical Research Applications Excluding Clinical Studies

Anti-Proliferative and Cytotoxic Activities in Various Cell Lines

The β-carboline framework, characteristic of 9H-pyrido[3,4-b]indol-6-amine, is a key pharmacophore in a multitude of natural and synthetic compounds demonstrating potent anti-cancer properties. researchgate.netnih.gov Research has primarily focused on derivatives of this core structure, exploring how substitutions at various positions influence cytotoxic and anti-proliferative efficacy against a wide array of cancer cell lines. researchgate.net These compounds are known to act through multiple mechanisms, including intercalation into DNA, inhibition of essential enzymes like topoisomerases and cyclin-dependent kinases (CDKs), and induction of apoptosis. nih.govmdpi.comnih.gov

Derivatives of the 9H-pyrido[3,4-b]indole scaffold have been systematically evaluated for their anti-proliferative activity against some of the most challenging solid tumors. Studies have demonstrated that this class of compounds possesses broad-spectrum anticancer activity. nih.govresearchgate.net For instance, a series of novel pyrido[3,4-b]indoles showed high potency against human cancer cell lines including pancreatic (HPAC, MIA PaCa-2, Panc-1), colon (HCT116), breast (MCF-7, MDA-MB-468), lung (A549), and prostate (LNCaP, DU145, PC3) cancers. nih.govresearchgate.net

Specific derivatives have shown notable efficacy. One study identified that a derivative with a 1-naphthyl group at the C1 position and a methoxy (B1213986) group at the C6 position exhibited the highest potency, with IC₅₀ values as low as 80 nM for breast cancer cells and 200 nM for pancreatic cancer cells. nih.govresearchgate.net Other research into β-carboline hybrids has also yielded compounds with significant cytotoxicity against lung (A549), prostate (PC3, DU-145), and breast (MCF-7) cancer cell lines. nih.gov Similarly, a β-carboline-α-aminophosphonate derivative demonstrated a reduction in cell viability in both MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov

In Vitro Anti-Proliferative Activity of Selected Pyrido[3,4-b]indole Derivatives
Compound TypeCancer Cell LineCell Line TypeReported IC₅₀ (µM)Source
1-Naphthyl-6-methoxy-9H-pyrido[3,4-b]indoleMDA-MB-468Breast0.08 nih.govresearchgate.net
1-Naphthyl-6-methoxy-9H-pyrido[3,4-b]indoleHCT116Colon0.13 nih.govresearchgate.net
1-Naphthyl-6-methoxy-9H-pyrido[3,4-b]indoleMIA PaCa-2Pancreatic0.20 nih.govresearchgate.net
Tetrahydro-β-carboline-hydantoin hybrid (18a)PC3Prostate6.08 nih.gov
Tetrahydro-β-carboline-hydantoin hybrid (18a)HeLaCervical6.5 nih.gov
Tetrahydro-β-carboline-hydantoin hybrid (18a)A549Lung16.0 nih.gov
β-Carboline-imidazolium salt hybrid (41a)HL-60Leukemia3.24 nih.gov
β-Carboline-imidazolium salt hybrid (41a)SW480Colon11.01 nih.gov

A crucial aspect of anti-cancer drug development is selectivity—the ability to target cancer cells while sparing normal, healthy cells. Research on pyrido[3,4-b]indole derivatives has shown promising evidence of such selectivity. nih.govresearchgate.net For example, studies on certain β-carboline hybrids demonstrated significantly greater potency against cancer cells compared to non-cancerous cell lines. nih.gov

One tetrahydro-β-carboline-hydantoin hybrid was found to be five times more potent against PC3 prostate cancer cells than against normal prostate epithelial cells. nih.gov Another derivative exhibited high cytotoxicity against a panel of cancer cell lines while showing a high IC₅₀ concentration (95.37 μM) against normal human embryonic kidney (HEK-293) cells, indicating excellent selectivity. nih.gov Furthermore, a β-carboline-α-aminophosphonate derivative was reported to reduce the viability of breast cancer cells in a time- and dose-dependent manner without significantly affecting healthy breast epithelial cells, achieving a selectivity index greater than 3. nih.gov This selective action is often linked to the induction of apoptosis, a programmed cell death pathway, specifically in cancerous cells. nih.govnih.gov

Anti-Infective Properties

The β-carboline scaffold of this compound is also a foundation for compounds with a broad range of anti-infective activities, including antibacterial, antifungal, and antiprotozoal properties.

Research into N-substituted-9H-β-carboline-6-amine derivatives has confirmed their potential as antibacterial agents. In vitro screening of a series of these compounds demonstrated moderate to good antibacterial activity against a panel of pathogenic bacterial strains. researchgate.net The activity was observed against both Gram-positive bacteria, such as Streptococcus pyogenes, Bacillus subtilis, and Staphylococcus aureus, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. researchgate.net While the precise mechanism of action for these specific derivatives is still under investigation, related heterocyclic compounds are known to function by inhibiting bacterial DNA-gyrase, an enzyme essential for DNA replication. nih.gov

In Vitro Antibacterial Spectrum of N-Substituted-9H-β-carboline-6-amine Derivatives
Bacterial StrainGram StainObserved ActivitySource
Streptococcus pyogenesPositiveModerate to Good researchgate.net
Bacillus subtilisPositiveModerate to Good researchgate.net
Staphylococcus aureusPositiveModerate to Good researchgate.net
Escherichia coliNegativeModerate to Good researchgate.net
Pseudomonas aeruginosaNegativeModerate to Good researchgate.net

The β-carboline structure is present in compounds that exhibit significant antifungal properties. For example, the natural β-carbolines harmane and harmine (B1663883) are known to be potent inhibitors of Candida albicans, and combinations of carboline analogues can strongly inhibit Aspergillus niger. mdpi.com Synthetic derivatives have also been developed as promising antifungal candidates. A study focusing on C1-substituted acylhydrazone β-carboline analogues found that several compounds exhibited broad-spectrum antifungal activity against plant pathogenic fungi, including various Fusarium species, with potency greater than the commercial pesticide hymexazol. mdpi.com

Mechanistic studies on related carboline derivatives have begun to identify potential molecular targets. Using affinity-based protein profiling, a SET domain-containing protein was identified as a potential target for the antifungal action of a hexahydroazepino[3,4-b]indole derivative, suggesting a mechanism involving epigenetic regulation. nih.gov

The β-carboline scaffold has been extensively investigated for its efficacy against protozoan parasites, particularly those of the Leishmania genus, which cause leishmaniasis. nih.gov A series of synthesized 1-aryl-β-carboline derivatives were tested in vitro against Leishmania donovani, the causative agent of visceral leishmaniasis. Several of these compounds showed notably higher activity than the standard drug miltefosine, with the most potent compound exhibiting an IC₅₀ value of 2.16 ± 0.26 μM. nih.gov

The substitution pattern on the β-carboline ring is critical for anti-leishmanial activity. While substitutions at the C1 position with aryl groups have proven effective, some research suggests that modifications at the C6 position, where the amine group is located in the subject compound, could be detrimental to the anti-leishmanial activity of certain derivatives. nih.govnih.gov This highlights the complex structure-activity relationship and the importance of specific substituent placement in designing effective anti-protozoal agents based on the 9H-pyrido[3,4-b]indole core.

Neurobiological Research Applications (in vitro and primary cell cultures)

The β-carboline structure is recognized for its neuroactive properties, with various derivatives being investigated for their effects on neuronal cells and neurotransmitter systems in vitro.

Research utilizing primary cell cultures from the central nervous system has demonstrated that specific β-carboline derivatives can modulate key cellular processes, such as myelination. In co-cultures of oligodendrocyte progenitor cells (OPCs) and cortical neurons, certain β-carbolines were found to act as positive modulators of the GABAA receptor response in oligodendrocytes. nih.gov This modulation promoted the proliferation of OPCs and their differentiation into mature, myelinating oligodendrocytes, ultimately enhancing remyelination in in vitro models. nih.gov Specifically, the derivative β-CCB was a robust potentiator of the GABAA receptor response in oligodendrocytes and had no significant effect on the GABA response in cortical neurons, highlighting a degree of cell-type specificity. nih.gov

The interaction of β-carbolines with various components of neurotransmitter systems has been a significant area of research. In vitro studies have shown that these compounds can influence dopaminergic and GABAergic systems and inhibit key enzymes involved in neurotransmitter metabolism.

Several β-carboline derivatives are known to bind to benzodiazepine (B76468) receptors, which are allosteric modulatory sites on GABAA receptors. nih.gov This interaction can either enhance or reduce the receptor's response to GABA, depending on the specific derivative, thereby modulating inhibitory neurotransmission. nih.gov Furthermore, β-carbolines like harmine and harmaline (B1672942) have been shown to influence the central dopaminergic system. smolecule.com Other research indicates that β-carbolines can act as inhibitors of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as serotonin (B10506), dopamine, and norepinephrine. This inhibitory action can lead to increased levels of these neurotransmitters in the synaptic cleft.

Cartilage Tissue Biology Studies

A comprehensive review of available scientific literature did not yield specific research data on the application of this compound or related β-carboline derivatives in the context of stimulating chondrogenesis or cartilage matrix synthesis. This area remains uninvestigated in published in vitro or animal model studies.

Fluorescence Properties and Applications as Research Probes

Derivatives of 9H-pyrido[3,4-b]indole have been synthesized and evaluated for their photophysical properties, revealing their potential as fluorescent probes. Studies on C-3 substituted β-carboline derivatives showed that these compounds exhibit excellent fluorescence characteristics. nih.govresearchgate.net

The fluorescence intensity of these molecules was found to be highly dependent on several factors, including the solvent, concentration, and the nature of the chemical substituents on the β-carboline core. nih.govresearchgate.net For instance, optimization studies using a model C-3 substituted derivative demonstrated that the maximum fluorescence intensity was achieved in chloroform (B151607) at a concentration of 5 x 10⁻⁶ M, approximately 15 minutes after sample preparation. nih.govresearchgate.net The intensity varied across different solvents, following the general trend of Chloroform > Ethyl Acetate (B1210297) > Dichloromethane > Dimethylformamide. nih.govresearchgate.net

Structure-fluorescence relationship studies revealed that derivatives bearing an o-bromophenyl substituent at the C-1 position were among the most fluorescent compounds in the series investigated. researchgate.net These intrinsic photophysical properties make β-carboline derivatives promising candidates for the development of novel fluorescent probes for cellular imaging and biochemical assays. nih.gov

ParameterConditionObservation
Concentration5 x 10⁻⁶ MOptimal for maximum fluorescence intensity nih.govresearchgate.net
Solvent EffectCHCl₃ > EtOAc > CH₂Cl₂ > DMFFluorescence intensity is highest in chloroform nih.govresearchgate.net
Contact Time15 minutesPeak fluorescence intensity observed after this duration researchgate.net
Substituent Effecto-bromophenyl at R1Identified as the most fluorescent derivative in the series researchgate.net
Substituted phenyl vs. dimethoxymethylSubstituted phenyl derivatives were more fluorescent researchgate.net

Spectroscopic Characterization of Fluorescent Derivatives

The rigid, planar structure of the 9H-pyrido[3,4-b]indole (β-carboline) nucleus serves as an excellent scaffold for the development of fluorescent molecules. Research has focused on synthesizing derivatives with tailored spectroscopic properties for various applications.

One area of investigation involves the functionalization at the C-3 position of the β-carboline ring. The Morita–Baylis–Hillman (MBH) reaction on 3-formyl-1-aryl-9H-pyrido[3,4-b]indole precursors has been used to generate a series of C-3 substituted adducts with notable fluorescence characteristics. nih.gov Spectroscopic analysis of these derivatives in chloroform revealed that their fluorescence intensity is highly dependent on the substituents. For instance, derivatives bearing an o-bromophenyl group at the R¹ position were identified as the most fluorescent compounds in the series. nih.gov Furthermore, it was observed that substituents such as CO₂n-Bu and CO₂t-Bu enhanced fluorescence intensity more effectively than others. nih.gov A general trend showed that MBH adducts were more fluorescent than related compounds that underwent an additional Michael addition reaction. nih.govbeilstein-journals.org

Another design strategy involves creating donor-acceptor (D-A) type dyes. A julolidine-structured pyrido[3,4-b]indole dye, known as ET-1, was developed and shown to exhibit positive fluorescence solvatochromism, meaning its fluorescence band shifts to longer wavelengths (bathochromic shift) in more polar, protic solvents. researchgate.net This behavior is indicative of a more polarized excited state compared to the ground state, a characteristic feature of D-A fluorophores. researchgate.net

The table below summarizes the key spectroscopic findings for selected fluorescent derivatives of 9H-pyrido[3,4-b]indole.

Derivative TypeKey SubstituentsKey Spectroscopic FindingsReference
C-3 Substituted MBH Adductso-bromophenyl at R¹Among the most fluorescent derivatives in the series. nih.govbeilstein-journals.org
C-3 Substituted MBH AdductsCO₂n-Bu, CO₂t-BuEnhanced fluorescence intensity. nih.gov
Julolidine-structured Dye (ET-1)Julolidine (strong electron-donating group)Exhibits positive fluorescence solvatochromism; bathochromic shifts in protic solvents. researchgate.net

Development and Application as Fluorescent Molecular Tools

The unique photophysical properties of 9H-pyrido[3,4-b]indole derivatives have led to their development as versatile molecular tools for sensing and imaging.

The sensitivity of their fluorescence to the local environment makes them suitable as probes. For example, derivatives of the related 9H-pyrido[2,3-b]indole scaffold have been designed as fluorescent probes sensitive to pH changes. nih.gov One such probe, with a pKa of 5.5, demonstrated high sensitivity to local pH variations in its microenvironment. nih.gov Other derivatives of this family displayed a "turn-off" acidochromic response, where fluorescence is quenched in the presence of acid. nih.gov The julolidine-structured pyrido[3,4-b]indole dye ET-1 has been proposed as a colorimetric and fluorescent sensor for both Brønsted and Lewis acids. researchgate.net It can form stable complexes with boron trifluoride (a Lewis acid) and trifluoroacetic acid (a Brønsted acid), resulting in new photoabsorption and fluorescence bands at longer wavelengths compared to the original dye. researchgate.net This distinct spectral shift upon binding makes it a useful tool for detecting these acidic species.

Furthermore, these fluorescent compounds have been explored for biological imaging. Studies on the interaction between a 9H-pyrido[2,3-b]indole-based probe and calf thymus DNA (ctDNA) indicated that the probe binds to the DNA helix, likely via a groove binding mode. nih.gov This interaction was characterized by a static quenching mechanism, confirming the formation of a complex between the probe and DNA. nih.gov Such DNA-binding properties highlight the potential of these pyridoindoles for applications in cellular imaging, specifically for visualizing nucleic acids. nih.gov

Metabolic Modulation in Non-Human Biological Systems (e.g., Liver S9, Hepatocytes)

The metabolism of amino-substituted pyridoindoles, which are structurally related to this compound, has been investigated in non-human biological systems to understand their bioactivation and detoxification pathways. These studies often utilize liver subcellular fractions, such as microsomes or S9, and primary cells like hepatocytes.

Research on the closely related compound 2-amino-9H-pyrido[2,3-b]indole (AαC), a known carcinogen found in tobacco smoke, provides significant insight. nih.gov In vitro studies using rat liver microsomes demonstrated that AαC requires metabolic activation to exert its mutagenic effects. nih.gov This activation is primarily catalyzed by the P-448 type of cytochrome P-450, which mediates the N-hydroxylation of the exocyclic amino group to form the reactive metabolite N-hydroxy-AαC. nih.govnih.gov This reactive intermediate is essential for its mutagenicity. nih.gov

Further studies using primary human hepatocytes showed that the metabolism of AαC involves several pathways. nih.gov The major routes are detoxification pathways, involving ring oxidation at the C-3 and C-6 positions to form AαC-3-OH and AαC-6-OH. nih.gov These hydroxylated metabolites are considered non-mutagenic. nih.gov However, a smaller portion of AαC undergoes the bioactivation pathway via N-oxidation, as seen in rat microsomes. nih.govnih.gov The balance between these detoxification and activation pathways can vary. In microsomes from rats pre-treated with polychlorinated biphenyls (PCB), detoxification is the predominant route. In contrast, in human hepatic microsomes, a larger proportion of AαC is directed towards the activation pathway, leading to the formation of reactive metabolites that can form adducts with proteins. nih.gov

The β-carboline 9H-pyrido[3,4-b]indole (norharman) itself is not mutagenic but exhibits co-mutagenic effects when incubated with aromatic amines like aniline (B41778) in the presence of a liver S9 fraction. nih.gov This suggests that metabolic processes within the S9 fraction contribute to the formation of new, mutagenic compounds. nih.gov

The table below summarizes the metabolic pathways observed for amino-pyridoindoles in non-human biological systems.

CompoundBiological SystemMetabolic PathwayKey Metabolites/ProductsPathway TypeReference
2-amino-9H-pyrido[2,3-b]indole (AαC)Rat Liver MicrosomesN-oxidation (catalyzed by cytochrome P-450)N-hydroxy-AαC, Nitroso-AαCBioactivation nih.gov
2-amino-9H-pyrido[2,3-b]indole (AαC)Human Hepatocytes, Rat & Human Liver MicrosomesRing OxidationAαC-3-OH, AαC-6-OHDetoxification nih.govnih.gov
2-amino-9H-pyrido[2,3-b]indole (AαC)Human & Rat Liver MicrosomesN-oxidationN²-OH-AαCBioactivation nih.gov
9H-pyrido[3,4-b]indole (Norharman)Liver S9 Fraction (with aniline)Co-mutagenesisAmino-phenylnorharman (APNH)Bioactivation nih.gov

Future Directions and Research Perspectives for 9h Pyrido 3,4 B Indol 6 Amine

Design and Synthesis of Advanced Derivatives with Tunable Properties

The versatility of the β-carboline framework provides a rich foundation for synthetic modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. Future research will concentrate on the rational design and synthesis of advanced derivatives of 9H-pyrido[3,4-b]indol-6-amine to enhance potency, selectivity, and target engagement.

Key synthetic strategies include the functionalization at various positions of the tricyclic ring system. For instance, modifications at the C1, C3, and N9 positions have been shown to significantly influence biological activity. The introduction of bulky aromatic groups, such as a naphthyl moiety at C1, combined with substitutions like a methoxy (B1213986) group at C6, has yielded derivatives with potent, broad-spectrum anticancer activity. Similarly, the synthesis of 3-substituted and 6-aminosulfonyl-β-carbolines has been explored to modulate interactions with specific biological targets like cyclin-dependent kinase 2 (CDK2).

Future efforts will likely involve:

Structure-Activity Relationship (SAR) Studies: Systematic synthesis of analog libraries to build comprehensive SAR models. These studies will clarify how specific substituents at different positions affect target binding and cellular activity, guiding the design of next-generation compounds.

Hybrid Molecule Synthesis: Creating hybrid molecules by combining the this compound scaffold with other pharmacophores to achieve multi-target activity, a desirable trait for treating complex diseases like cancer or Alzheimer's disease.

Advanced Synthetic Methodologies: Employing modern synthetic techniques, such as one-pot multi-component reactions or catalytic C-H activation, to streamline the synthesis of complex derivatives and improve access to novel chemical space.

Substitution PositionExample SubstituentObserved Biological EffectReference
C11-NaphthylEnhanced antiproliferative activity in cancer cells
C3Various electron-withdrawing or electron-rich groupsModulation of activity; serves as a key point for diversification
C6MethoxyImproved antiproliferative potency when combined with C1 substitution
N9MethylDisrupted binding interactions in some models, highlighting the importance of the N9-hydrogen

In-depth Mechanistic Studies at Atomic and Sub-Cellular Resolution

While various biological activities have been reported for β-carboline derivatives, a detailed understanding of their mechanisms of action is often lacking. Future research must move beyond broad phenotypic observations to elucidate the precise molecular interactions at an atomic and sub-cellular level.

The antitumor activity of some β-carbolines has been linked to mechanisms such as DNA intercalation, inhibition of enzymes like topoisomerases and CDKs, and the induction of apoptosis and cell cycle arrest. For example, specific pyrido[3,4-b]indole derivatives have been shown to cause a strong G2/M cell cycle phase arrest in cancer cells.

To achieve a higher resolution understanding, future studies should focus on:

Co-crystallography: Obtaining X-ray crystal structures of this compound derivatives bound to their protein targets. This will provide atomic-level details of the binding mode, revealing key hydrogen bonds, hydrophobic interactions, and pi-pi stacking that determine affinity and selectivity.

Cryo-Electron Microscopy (Cryo-EM): For large protein complexes that are difficult to crystallize, Cryo-EM can be used to visualize the interaction between the compound and its biological target.

Super-Resolution Microscopy: Techniques like STED or PALM microscopy can be used to visualize the precise sub-cellular localization of fluorescently-tagged derivatives, determining whether they accumulate in the nucleus, mitochondria, or other organelles, which can provide clues to their mechanism of action.

Computational Modeling and Simulation: Molecular docking and dynamic simulations can complement experimental data by predicting binding modes and exploring the conformational changes that occur upon binding.

Development of Novel Assay Systems for Specific Biological Targets

The biological evaluation of this compound derivatives has historically relied on established, often generic, assay systems. These include antiproliferative assays against cancer cell lines, antimicrobial assays, and standard enzyme inhibition assays like the Ellman assay for cholinesterases. While useful for initial screening, these methods may not be optimal for discovering and characterizing novel biological targets.

The future of research in this area depends on the development and implementation of more sophisticated and specific assay systems. This includes:

High-Throughput Screening (HTS) Assays: Once a novel target is validated, developing robust HTS assays will be crucial for screening large libraries of derivatives to identify the most potent and selective inhibitors.

Target-Specific Cellular Assays: Moving beyond simple viability assays to develop cell-based assays that measure the modulation of a specific target in its native environment. This could involve reporter gene assays, NanoBRET/BRET/FRET assays to measure target engagement, or high-content imaging to assess downstream phenotypic changes.

Biophysical Assays: Utilizing techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Thermal Shift Assays (TSA) to directly measure the binding affinity and thermodynamics of the interaction between derivatives and their purified protein targets.

Integration of Multi-Omics Data for Comprehensive Biological Profiling

To fully understand the biological impact of this compound, a systems-level approach is necessary. The integration of multiple "omics" technologies can provide an unbiased, comprehensive view of the cellular response to compound treatment, revealing novel mechanisms and identifying potential biomarkers. Multi-omics approaches are increasingly used to unravel the complex effects of xenobiotics and natural products.

Future research should systematically apply these technologies to profile the effects of this compound and its derivatives:

Transcriptomics (RNA-Seq): To identify global changes in gene expression following treatment, revealing the cellular pathways and signaling networks that are modulated by the compound.

Proteomics: To identify changes in protein abundance and post-translational modifications. Chemoproteomics approaches, such as affinity-based protein profiling, can be used to identify direct protein targets of the compound.

Metabolomics: To analyze changes in the cellular metabolome, providing insights into the downstream effects on metabolic pathways such as energy metabolism or lipid synthesis.

Genomics: To screen for genetic markers of sensitivity or resistance to the compound across diverse cell lines, which can help in identifying patient populations that may respond to future therapies.

By integrating these datasets, researchers can construct a holistic model of the compound's mechanism of action, from the initial molecular interaction to the ultimate cellular phenotype.

Exploration of this compound as a Scaffold for Chemical Probe Development

The 9H-pyrido[3,á-b]indole core is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. This makes it an ideal starting point for the development of chemical probes—highly selective small molecules used as tools to study the function of a specific protein or pathway in a complex biological system.

Future work should focus on transforming promising this compound derivatives into high-quality chemical probes. This involves:

Affinity and Selectivity Optimization: Iterative chemical synthesis and biological testing to develop a ligand that binds to its intended target with high affinity and selectivity over other related proteins.

Attachment of Functional Groups: Modifying the scaffold to include functional handles for downstream applications. For example, a derivative could be functionalized with:

A biotin tag for affinity purification of the target protein from cell lysates.

A fluorescent dye to visualize the target protein in living cells via microscopy.

A photo-crosslinking group (e.g., a diazirine) to covalently link the probe to its target upon UV irradiation, facilitating unambiguous target identification.

Development of a Negative Control: Synthesizing a close structural analog of the probe that is inactive against the target. This negative control is essential for validating that the observed biological effects are due to the specific interaction with the intended target.

By developing such probes, the research community can gain powerful tools to dissect complex biology and validate new drug targets, further cementing the importance of the 9H-pyrido[3,4-b]indole scaffold in chemical biology and drug discovery.

Q & A

Q. What are the primary synthetic routes for 9H-pyrido[3,4-b]indol-6-amine, and how do reaction conditions influence yield?

The synthesis of pyridoindole derivatives often involves cyclization or functionalization of β-carboline precursors. For example, 9H-pyrido[2,3-b]indol-2-amine was synthesized via a PPA (polyphosphoric acid)-mediated cyclization of a bromopyridine intermediate at 180°C, achieving an 88% yield after neutralization and recrystallization . For 9H-pyrido[3,4-b]indole derivatives, trimethylsilyl azide-promoted coupling with carboxylic acids enables amide bond formation under mild conditions (room temperature, 2–8 hours), providing a versatile route for functionalizing the core structure . Key factors affecting yield include catalyst selection (e.g., CuI for cross-coupling), solvent polarity, and reaction time.

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Structural confirmation relies on 1H/13C NMR and high-resolution mass spectrometry (HRMS) . For example, chloro- and fluoro-substituted pyridoindoles show distinct aromatic proton signals in DMSO-d6 (e.g., δ 11.78 ppm for NH in 6-chloro derivatives) and characteristic splitting patterns for halogenated positions . X-ray crystallography or computational modeling (e.g., NIST-standardized InChIKey) may further resolve stereoelectronic properties .

Q. What natural sources produce 9H-pyrido[3,4-b]indole derivatives, and what ecological roles do they play?

Marine sponge-associated Streptomyces sp. strains (e.g., G248 from the East Vietnam Sea) biosynthesize 9H-pyrido[3,4-b]indole as a secondary metabolite, often alongside indole-3-acetic acid. These alkaloids may serve antimicrobial or signaling roles in microbial competition .

Advanced Research Questions

Q. How do substituents at the 6-position of 9H-pyrido[3,4-b]indole affect biological activity and toxicity?

Aminophenylnorharman (9-(4′-aminophenyl)-9H-pyrido[3,4-b]indole) exhibits genotoxicity in hamster lung cells (IC₅₀ = 0.00125 mg/L), linked to DNA intercalation and topoisomerase inhibition . Substitution with electron-donating groups (e.g., -OH, -OCH₃) reduces cytotoxicity but may enhance receptor-binding specificity. Comparative metabolic studies using LC-MS/MS can map detoxification pathways (e.g., cytochrome P450-mediated oxidation) .

Q. What strategies resolve contradictions in reported synthetic yields for pyridoindole derivatives?

Discrepancies in yield often arise from purification methods or starting material quality . For example, direct crystallization from acetone/water (as in ) avoids column chromatography losses, while residual solvents in DMF-mediated reactions may suppress crystallization. Statistical optimization (e.g., DoE for temperature, solvent ratio) is recommended for reproducibility.

Q. How can this compound be integrated into enantioselective catalytic systems?

The amine group enables coordination with transition metals (e.g., Pd, Cu) for asymmetric catalysis. In Minisci-type reactions, pyridoindole derivatives act as redox-active directing groups, facilitating C–H functionalization. For example, β-carboline derivatives undergo enantioselective alkylation using chiral phosphoric acids .

Q. What computational tools predict the reactivity of this compound in complex matrices?

DFT calculations (e.g., Gaussian 16) model charge distribution and frontier molecular orbitals to predict nucleophilic/electrophilic sites. MD simulations (AMBER/CHARMM) assess binding affinity to biological targets like serotonin receptors or DNA G-quadruplexes .

Methodological Recommendations

  • Synthetic Optimization : Prioritize PPA or TMS-azide protocols for scalability .
  • Toxicity Screening : Use hamster lung cell lines (e.g., SCE-HAM-LNG) for preliminary genotoxicity assays .
  • Metabolic Profiling : Employ stable isotope labeling (e.g., ¹⁵N-amine) to track biotransformation in vivo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.